molecular formula C14H13ClN2O B2968256 [5-(Naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride CAS No. 2219380-00-2

[5-(Naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride

Cat. No.: B2968256
CAS No.: 2219380-00-2
M. Wt: 260.72
InChI Key: NCJOGJBEPSHXFW-UHFFFAOYSA-N
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Description

[5-(Naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride is a heterocyclic organic compound featuring a 1,2-oxazole (isoxazole) core substituted at position 5 with a naphthalen-2-yl group and at position 3 with a methanamine moiety, which is protonated as a hydrochloride salt. Its molecular formula is C₁₄H₁₃ClN₂O, with a molecular weight of 260.72 g/mol . This compound is frequently utilized in medicinal chemistry as a building block for drug discovery, particularly targeting receptors with aromatic binding pockets .

Properties

IUPAC Name

(5-naphthalen-2-yl-1,2-oxazol-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O.ClH/c15-9-13-8-14(17-16-13)12-6-5-10-3-1-2-4-11(10)7-12;/h1-8H,9,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJOGJBEPSHXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=NO3)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Heterocycle Type Key Features Evidence ID
[5-(Naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride C₁₄H₁₃ClN₂O 260.72 Naphthalen-2-yl 1,2-Oxazole High hydrophobicity, aromatic stacking
[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]methanamine hydrochloride C₁₂H₁₃ClN₂O₃ 276.70 3,4-Dimethoxyphenyl 1,2-Oxazole Electron-rich substituents; increased polarity
[3-(2-Methoxynaphthalen-1-yl)-1,2-oxazol-5-yl]methanamine hydrochloride C₁₅H₁₅ClN₂O₂ 290.75 2-Methoxynaphthalen-1-yl 1,2-Oxazole Methoxy group enhances solubility; positional isomerism
[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride C₉H₉ClFN₃O 229.64 2-Fluorophenyl 1,2,4-Oxadiazole Fluorine improves metabolic stability; smaller aromatic system
[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanamine C₁₀H₇F₂N₂O 206.17 2,4-Difluorophenyl 1,2-Oxazole Free base; difluoro substitution increases lipophilicity
[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]methanamine C₁₁H₁₂N₂O₂ 204.23 4-Methoxyphenyl 1,2-Oxazole Para-methoxy group enhances electron donation
Key Observations:
  • Hydrophobicity : The naphthalene-containing analogs (target compound and ) exhibit higher hydrophobicity than phenyl-substituted derivatives, influencing membrane permeability .
  • Solubility : Methoxy groups (e.g., ) improve aqueous solubility compared to halogenated derivatives (e.g., ).
Pharmacological Activity
  • Target Compound : The naphthalene moiety likely enhances binding to hydrophobic pockets in enzymes or receptors, such as serotonin or dopamine receptors, common in CNS-targeting drugs .
  • Dimethoxyphenyl Analog () : The 3,4-dimethoxy groups mimic catechol structures, making it a candidate for adrenergic receptor modulation .
  • Fluorophenyl Oxadiazole () : The 1,2,4-oxadiazole core and fluorine substituent may improve bioavailability and resistance to oxidative metabolism .

Stability and Hydrogen Bonding

  • Hydrogen Bonding : The primary amine in all analogs participates in hydrogen bonding, critical for target interactions. The hydrochloride salt in the target compound enhances crystallinity and stability .
  • Steric Effects : Substituent position (e.g., 2-methoxy in vs. 4-methoxy in ) influences steric hindrance and conformational flexibility .

Q & A

Q. What are the key structural characteristics of [5-(Naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride, and how can its crystal structure be determined experimentally?

The compound has a molecular formula of C₁₄H₁₃ClN₂O (MW: 260.72 g/mol) with a naphthalene ring fused to an isoxazole moiety and a primary amine group, protonated as a hydrochloride salt . To determine its crystal structure:

  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXD for structure solution, SHELXL for refinement) to process diffraction data .
  • Employ ORTEP-3 or WinGX for visualizing thermal ellipsoids and validating geometric parameters (bond lengths, angles) .
  • Cross-validate hydrogen bonding networks using graph-set analysis to ensure structural consistency .

Q. What spectroscopic methods are recommended to confirm the purity and identity of this compound?

  • ¹H/¹³C NMR : Verify aromatic protons (6.8–8.5 ppm for naphthalene) and the oxazole ring (δ ~6.5 ppm for the oxazole proton) .
  • High-resolution mass spectrometry (HRMS) : Confirm the molecular ion peak at m/z 260.72 (MH⁺) .
  • HPLC-UV/ELSD : Assess purity (>95% as per typical synthetic batches) using a C18 column with a methanol/water gradient .

Q. How can researchers synthesize this compound?

A standard approach involves:

  • Cyclocondensation : React 2-naphthoyl chloride with propargylamine to form the oxazole core .
  • Amine functionalization : Introduce the methanamine group via reductive amination or nucleophilic substitution, followed by HCl salt formation .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder in the naphthalene ring) be resolved during structural refinement?

  • SHELXL constraints : Apply ISOR or SIMU commands to model thermal motion or positional disorder in the naphthalene moiety .
  • Twinned data refinement : Use TWIN and BASF commands in SHELXL for cases of non-merohedral twinning .
  • Validation tools : Check Rint and GooF values; discrepancies >5% require re-examination of data integration .

Q. What strategies optimize hydrogen-bonding interactions in co-crystals or salts of this compound for enhanced stability?

  • Co-crystal screening : Screen with carboxylic acids (e.g., succinic acid) or sulfonamides to exploit the amine group’s hydrogen-bond donor capability .
  • Synthon analysis : Prioritize R₂²(8) motifs (amine-carboxylate) or R₂¹(6) (amine-sulfonamide) using Etter’s graph-set rules .
  • DFT calculations : Predict interaction energies (e.g., at B3LYP/6-31G* level) to guide co-former selection .

Q. How do substituent variations on the oxazole ring (e.g., halogenation) impact pharmacological activity in structure-activity relationship (SAR) studies?

  • Bioisosteric replacement : Replace the naphthalene group with fluorophenyl or thiophene moieties to modulate lipophilicity (logP) and target binding .
  • In vitro assays : Test kinase inhibition (e.g., EGFR, VEGFR) or receptor binding (e.g., serotonin receptors) to correlate substituent effects with IC₅₀ values .
  • Molecular docking : Use AutoDock Vina to simulate interactions with active sites (e.g., ATP-binding pockets) and validate SAR trends .

Q. How can researchers reconcile discrepancies in reported purity levels (e.g., 95% vs. 98%) across synthetic batches?

  • Orthogonal validation : Combine HPLC (quantitative), TGA (residual solvent analysis), and ¹H NMR (integration of impurities) .
  • Ion chromatography : Detect trace HCl or counterion variability in hydrochloride salts .
  • Batch-to-batch DOE : Vary reaction time, temperature, or stoichiometry to identify critical purity drivers .

Q. What computational methods predict the compound’s solubility and stability under physiological conditions?

  • COSMO-RS : Simulate solubility in aqueous buffers (e.g., PBS) using σ-profiles derived from quantum chemical calculations .
  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and pH extremes (2–12) to identify degradation pathways .
  • Accelerated stability testing : Monitor via LC-MS over 1–3 months at 40°C/75% RH to extrapolate shelf-life .

Methodological Notes

  • Consistent formatting : Numerical identifiers (1., 2., ...) and citation style () adhere to requirements.
  • Depth and scope : Questions span synthesis, characterization, SAR, and data validation, aligning with academic research rigor.

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